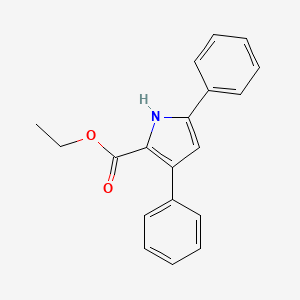
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that belongs to the pyrrole family. Pyrrole derivatives are known for their biological activities and are found in various natural compounds such as chlorophyll, hemoglobin, and vitamin B complex
Vorbereitungsmethoden
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be synthesized through the interaction of amino alkane with tert-butyl potassium (tert-BuOK) in the presence of tert-butyl alcohol (tert-BuOH) and dimethylformamide (DMFA) solvent . The structure of the compound has been studied using nuclear magnetic resonance (NMR) spectroscopy, specifically 1H and 13C NMR .
Analyse Chemischer Reaktionen
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of acetylcholinesterase (AChE) and α-glycosidase enzymes . By inhibiting these enzymes, the compound can modulate various biological processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound has similar structural features but differs in its substituents, leading to different biological activities.
Indole derivatives: Indole is another heterocyclic compound with a similar structure to pyrrole.
This compound stands out due to its unique combination of phenyl groups and its potential as an enzyme inhibitor, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
53778-26-0 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-19(21)18-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3 |
InChI-Schlüssel |
OPRCJRJTAKMETH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


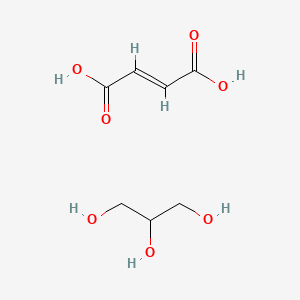

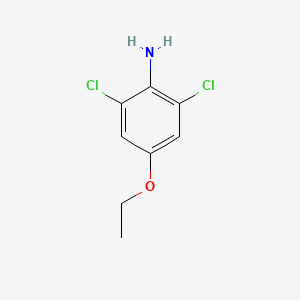
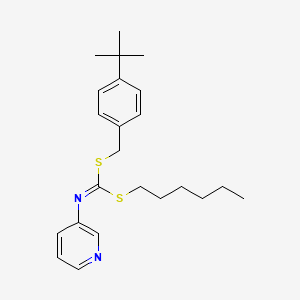
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
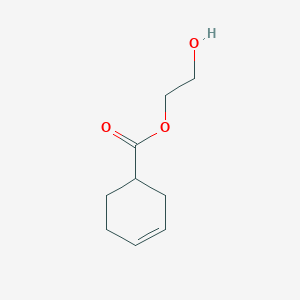
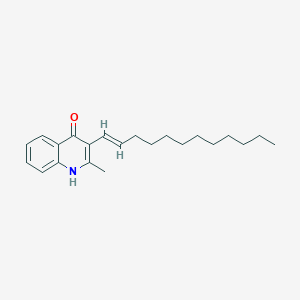
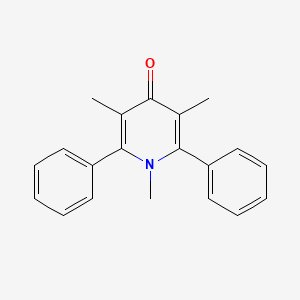
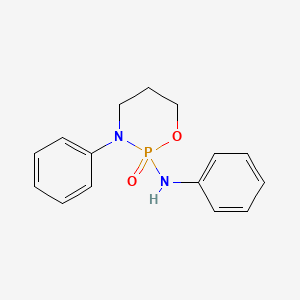
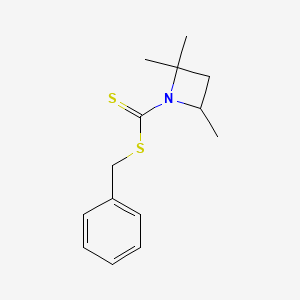
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
